Lanoconazole (full chemical name: (±)-(E)-[4-(2-chlorophenyl)-1,3-dithiolan-2-ylidene]-1-imidazolyl-acetonitrile) is a synthetic antifungal agent belonging to the imidazole class. [] It was first developed in Japan for the topical treatment of superficial cutaneous fungal infections. [] Lanoconazole has been extensively studied for its potent activity against a broad spectrum of pathogenic fungi, particularly dermatophytes and dimorphic fungi. []
Lanoconazole synthesis begins with 2-chloromandelic acid. [] The synthesis involves several steps:
This synthetic process offers advantages such as low cost and mild reaction conditions, making it suitable for industrial production. []
Lanoconazole exerts its antifungal effect by inhibiting the enzyme sterol 14α-demethylase in fungi. [] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. [] The inhibition of ergosterol biosynthesis disrupts the integrity and function of the fungal cell membrane, ultimately leading to cell death. [, ]
The stereospecificity of Lanoconazole's action is evident, with the (R)-enantiomer showing a higher affinity for the target enzyme compared to the (S)-enantiomer. [] This finding has led to the development of more potent antifungal agents based on the structure of the active (R)-enantiomer. []
Lanoconazole demonstrates high lipophilicity, which contributes to its ability to penetrate and persist in the stratum corneum, the primary site of infection in many superficial mycoses. [, ] Following topical application, it is primarily retained within the stratum corneum and gradually metabolized. [, ]
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4